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2-[(1-Cyclopropylethyl)amino]butan-1-ol

Cat. No.: B13286941
M. Wt: 157.25 g/mol
InChI Key: QZWVVXIGMJRNPZ-UHFFFAOYSA-N
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Description

Significance of Chiral Amino Alcohol Scaffolds in Advanced Organic Synthesis

Chiral vicinal amino alcohols are recognized as privileged structural motifs due to their widespread presence in biologically active molecules and their utility as chiral auxiliaries, ligands, and catalysts. rsc.org Their importance is underscored by their role as crucial building blocks for the pharmaceutical industry. nih.gov For instance, the (S)-enantiomer of 2-aminobutan-1-ol (B80463) is a key intermediate in the synthesis of ethambutol (B1671381), an important antituberculosis drug. acs.orggoogle.com

The synthesis of these chiral molecules is a major focus in organic chemistry, with numerous strategies developed to control stereochemistry. rsc.org These methods range from classical approaches like the reduction of amino acids and the ring-opening of epoxides to modern catalytic techniques. researchgate.net The development of efficient synthetic routes is driven by the high value of enantiomerically pure amino alcohols in creating single-enantiomer drug products. nih.govresearchgate.net The table below summarizes some of the key synthetic strategies.

Table 1: Prominent Synthetic Strategies for Chiral Vicinal Amino Alcohols

Synthetic Strategy Description Key Features
Asymmetric Hydrogenation Reduction of α-amino ketones or other suitable precursors using a chiral catalyst and hydrogen gas. High efficiency and atom economy. Often requires specialized high-pressure equipment. acs.org
Asymmetric Transfer Hydrogenation Similar to asymmetric hydrogenation but uses a hydrogen donor molecule instead of H₂ gas, often catalyzed by metals like Ruthenium. Milder reaction conditions compared to hydrogenation; avoids pressurized H₂. acs.org
Biocatalysis Use of enzymes, such as engineered amine dehydrogenases (AmDHs) or imine reductases (IREDs), to catalyze stereoselective reactions. High enantioselectivity (>99% ee often achieved), mild reaction conditions, and environmentally friendly. nih.govacs.orgfrontiersin.org
Ring-Opening Reactions Nucleophilic attack on chiral epoxides or aziridines to introduce the amino or hydroxyl group, respectively. A versatile method for accessing a wide range of substituted amino alcohols. rsc.orgresearchgate.net
Reductive Coupling Coupling of aldehydes and imines, often using metal catalysts like chromium, to form the C-C bond and establish stereocenters. Enables modular synthesis from readily available starting materials. westlake.edu.cn
Electrocatalytic Radical Cross-Coupling A modern approach using electrochemistry to generate radicals for C-C bond formation in a stereoselective manner. Offers novel bond disconnections and can be highly scalable. nih.gov

The 2-[(1-Cyclopropylethyl)amino]butan-1-ol Framework: A Distinct Chiral Amino Alcohol System

While specific research literature on this compound is not extensively documented, its molecular architecture can be analyzed by deconstructing it into its core components: the 2-aminobutan-1-ol scaffold and the N-(1-cyclopropylethyl) substituent.

The 2-Aminobutan-1-ol Core: This is a well-characterized chiral amino alcohol. nih.govontosight.ai It possesses a stereocenter at the C2 position, leading to (R) and (S) enantiomers. Its physical and chemical properties are well-documented, and it serves as a versatile building block in synthesis. guidechem.commdpi.comsigmaaldrich.com

Table 2: Physicochemical Properties of the Core Scaffold: 2-Amino-1-butanol

Property Value Source
Molecular Formula C₄H₁₁NO nih.govsigmaaldrich.com
Molecular Weight 89.14 g/mol nih.govsigmaaldrich.com
Boiling Point 176-178 °C sigmaaldrich.com
Melting Point -2 °C sigmaaldrich.com
Density 0.943 g/mL at 25 °C sigmaaldrich.com
Appearance Colorless liquid nih.govguidechem.com
CAS Number 96-20-8 (racemic) nih.govsigmaaldrich.com

The N-(1-Cyclopropylethyl) Substituent: The attachment of a 1-cyclopropylethyl group to the nitrogen atom introduces several key features. The cyclopropyl (B3062369) ring is a "bioisostere" of phenyl groups and double bonds, often used in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Its rigid, three-dimensional structure imparts significant conformational constraint on the molecule.

The Combined Framework: The complete structure of this compound represents a unique chiral system. The combination of the chiral butanol backbone with the bulky and conformationally restricted cyclopropylethyl group creates a distinct steric and electronic environment. This framework is of interest for applications where precise three-dimensional orientation is critical, such as in the design of chiral ligands for asymmetric catalysis or as a scaffold for novel pharmaceutical agents.

Table 3: Calculated Properties of this compound

Property Value
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Topological Polar Surface Area 32.26 Ų
LogP (Predicted) 1.8-2.2

Research Trajectories for Complex Chiral Amino Alcohol Architectures

The synthesis of chiral amino alcohols is a dynamic area of research, with several key trajectories aimed at creating more complex and functionally diverse molecules with greater efficiency and precision. rsc.org

One major thrust is the development of advanced catalytic systems. This includes pioneering new metal-based catalysts (e.g., using chromium, ruthenium) that enable novel reaction pathways like asymmetric cross-coupling and transfer hydrogenation. acs.orgwestlake.edu.cn These methods allow for the construction of vicinal amino alcohols from simple, abundant precursors like aldehydes and imines. westlake.edu.cn

Simultaneously, biocatalysis is emerging as a powerful and sustainable alternative. researchgate.net The use of engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), provides pathways to chiral amino alcohols with exceptionally high stereoselectivity under mild, aqueous conditions. frontiersin.orgnih.gov Dual-enzyme cascades are being designed to synthesize bichiral amino alcohols, tackling complex challenges of chemo- and stereoselectivity in a single pot. nih.gov

Furthermore, diversity-oriented synthesis is a growing trend, where established scaffolds are used to generate large libraries of structurally complex and diverse molecules. This approach is crucial for discovering new chemical entities with potential applications in medicine and materials science. Radical-based methods, including modern electrocatalytic approaches, are also expanding the toolbox, enabling bond formations that are difficult to achieve through traditional polar reactions and simplifying the synthesis of complex targets. nih.gov These cutting-edge strategies collectively push the boundaries of what is possible in the construction of sophisticated chiral amino alcohol architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19NO B13286941 2-[(1-Cyclopropylethyl)amino]butan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(1-cyclopropylethylamino)butan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-9(6-11)10-7(2)8-4-5-8/h7-11H,3-6H2,1-2H3

InChI Key

QZWVVXIGMJRNPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1CC1

Origin of Product

United States

Stereochemical Aspects and Chiral Control in 2 1 Cyclopropylethyl Amino Butan 1 Ol Synthesis

Principles of Stereoselective Synthesis for Chiral Amino Alcohols

Stereoselective synthesis aims to produce a single, desired stereoisomer from a prochiral substrate, minimizing or excluding the formation of others. For chiral amino alcohols like 2-[(1-Cyclopropylethyl)amino]butan-1-ol, this involves the creation of two specific stereocenters with defined relative and absolute configurations. The primary strategies to achieve this are rooted in the use of chiral starting materials or the application of chiral catalysts or reagents to guide the formation of new stereocenters.

The chiral pool is the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.org This approach, also known as chiron-based synthesis, leverages the pre-existing stereocenters in these natural building blocks to construct a target molecule, preserving the original chirality. wikipedia.organkara.edu.tr

For the synthesis of the 2-aminobutan-1-ol (B80463) portion of the target molecule, enantiopure amino acids are ideal starting materials from the chiral pool. mdpi.com For instance:

(S)-2-aminobutyric acid , a non-proteinogenic α-amino acid, can be reduced to produce (S)-2-aminobutan-1-ol. nih.gov This can be achieved through methods like catalytic hydrogenation under specific conditions. google.com

(2S,3R)-Threonine , a common proteinogenic amino acid, also serves as a versatile precursor. Its existing stereocenters can be chemically manipulated to yield the desired stereochemistry in the butanol fragment. mdpi.comnih.gov

(R)-2-aminobutyric acid can be reduced using reagents like lithium aluminum hydride to synthesize (R)-2-aminobutan-1-ol. chemicalbook.com

The key advantage of this strategy is that the absolute stereochemistry at one of the chiral centers is established from the outset, simplifying the subsequent synthetic steps. The challenge then becomes controlling the stereochemistry of the second chiral center relative to the first.

Table 1: Examples of Chiral Pool Starting Materials for Amino Alcohol Synthesis

Chiral Pool Source Potential Chiral Fragment Relevant Synthetic Transformation
(S)-2-Aminobutyric acid (S)-2-Aminobutan-1-ol Reduction of carboxylic acid
L-Threonine Chiral C4 amino alcohol precursors Multi-step conversion
D-2-Aminobutyric acid (R)-2-Aminobutan-1-ol Reduction of carboxylic acid
α-Pinene Chiral reagents (e.g., Diisopinocampheylborane) Reagent synthesis

When chiral pool starting materials are not viable, stereocenters can be created from prochiral substrates through diastereoselective or enantioselective reactions.

Enantioselective Synthesis: This process creates a chiral product from an achiral starting material, producing one enantiomer in excess of the other. This is often achieved using a chiral catalyst or reagent that differentiates between two enantiotopic faces or groups in the substrate. For example, the asymmetric reduction of a ketone precursor using a chiral catalyst can yield an enantiomerically enriched alcohol. ru.nlnih.gov A multi-catalytic approach involving a photocatalyst and a chiral copper catalyst has been developed for the enantioselective C-H amination of alcohols to produce chiral β-amino alcohols. nih.gov

Diastereoselective Synthesis: This process involves a reaction on a substrate that already contains a chiral center, leading to the selective formation of one diastereomer over another. The pre-existing stereocenter influences the direction of attack of the incoming reagent, a phenomenon known as substrate control. For example, the reduction of a chiral β-amino ketone can be highly diastereoselective, with the stereochemical outcome influenced by the existing chiral center at the β-position. ru.nlrsc.org Transition metal-catalyzed hydrogenation reactions, using iridium or rhodium-based catalysts, have been shown to be effective in producing either syn- or anti- γ-amino alcohols with excellent diastereoselectivity. ru.nlnih.gov

The development of methods that provide access to all possible stereoisomers of a compound with multiple stereocenters is a significant goal in synthesis. nih.gov This can be achieved through catalyst-controlled stereodivergent strategies, where changing the catalyst's chirality allows for the selective formation of any desired diastereomer. nih.gov

Role of Chiral Auxiliaries in Controlling Stereochemical Outcomes

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org The auxiliary creates a diastereomeric intermediate, allowing for facial discrimination and the formation of a new stereocenter with high selectivity. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is particularly well-studied and reliable, making it a common choice in drug development. wikipedia.org

The use of a chiral auxiliary involves a three-step sequence: covalent attachment of the auxiliary to the substrate, a diastereoselective reaction to create the new stereocenter, and removal of the auxiliary.

Attachment: The substrate is covalently bonded to the chiral auxiliary. For instance, a carboxylic acid can be reacted with a chiral amino alcohol to form a chiral amide or ester. wikipedia.org

Stereoselective Reaction: The chiral auxiliary sterically hinders one face of the molecule, directing the attack of a reagent to the opposite, less-hindered face. A classic example is the alkylation of an enolate derived from an imide formed between a carboxylic acid and an Evans oxazolidinone auxiliary. Similarly, pseudoephedrine can be used as a chiral auxiliary, where its methyl group directs the configuration of an addition product. wikipedia.orgnih.gov

Removal: The auxiliary is cleaved to reveal the enantiomerically enriched product.

Commonly used chiral auxiliaries include oxazolidinones (Evans auxiliaries) and derivatives of amino alcohols like pseudoephedrine. acs.org These auxiliaries are effective in a wide range of transformations, including aldol (B89426) reactions, alkylations, and conjugate additions. scielo.org.mx

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Substrate Type of Reaction Controlled
Evans Oxazolidinones Carboxylic Acids (as N-acyl imides) Aldol reactions, Alkylations
Pseudoephedrine Carboxylic Acids (as amides) Alkylation of α-carbon
Camphorsultam Carboxylic Acids (as N-acyl derivatives) Diels-Alder, Alkylations
(S)- and (R)-phenylglycinol Aldehydes/Ketones (as imines) Nucleophilic additions

A critical aspect of using chiral auxiliaries is their efficient removal and recovery. wikipedia.org The cleavage conditions must be mild enough to avoid racemization of the newly formed stereocenter or other unwanted side reactions. The ability to recycle the often-expensive auxiliary is crucial for the economic viability and sustainability of the synthesis. sigmaaldrich.comresearchgate.net

For Evans oxazolidinones, various methods exist for their removal to generate different functional groups. acs.org For example, hydrolysis with lithium hydroperoxide (LiOH/H₂O₂) can cleave the N-acyl imide to yield the chiral carboxylic acid. acs.org Reductive cleavage with agents like lithium borohydride can produce the corresponding chiral alcohol.

For pseudoephedrine amides, the auxiliary can be removed by cleaving the amide bond with a suitable nucleophile, which regenerates the pseudoephedrine for reuse. wikipedia.org The development of continuous flow processes has further automated the recovery and recycling of auxiliaries, minimizing waste and improving efficiency by allowing a single auxiliary molecule to generate multiple product molecules. researchgate.net

Control of Relative and Absolute Stereochemistry in Multi-Chiral Center Systems

Synthesizing a single stereoisomer of this compound requires precise control over both the C2 and C1' centers. This means controlling not only the absolute configuration (R or S) at each center but also the relative orientation of the substituents on the two centers (syn or anti).

Achieving this level of control is a significant challenge. nih.gov One powerful strategy is to combine the principles discussed previously. For example, a chiral pool-derived building block like (S)-2-aminobutan-1-ol can be used to set the first stereocenter. The second stereocenter on the cyclopropylethyl group would then be introduced via a diastereoselective reaction. This could involve the reductive amination of (S)-2-aminobutan-1-ol with a prochiral ketone, cyclopropyl (B3062369) methyl ketone, using a reagent that favors one diastereomeric outcome.

Alternatively, a "matched" and "mismatched" pairing approach can be used. In this scenario, a chiral reagent or catalyst is used to perform a reaction on a chiral substrate.

In a matched pair , the inherent stereochemical preference of the substrate and the catalyst align, leading to very high diastereoselectivity.

In a mismatched pair , their preferences oppose each other, resulting in lower selectivity or even favoring the opposite diastereomer.

By carefully selecting the chirality of both the substrate and the catalyst, chemists can often force the reaction to produce the desired stereoisomer, even if it is not the one favored by substrate control alone. ru.nl This dual stereocontrol is essential for accessing the full complement of possible stereoisomers in molecules with multiple chiral centers. nih.gov

Derivatization and Synthetic Transformations of 2 1 Cyclopropylethyl Amino Butan 1 Ol and Analogues

Functional Group Interconversions on the Amino Alcohol Scaffold

The amino and alcohol functionalities on the 2-aminobutan-1-ol (B80463) backbone are primary sites for chemical modification. fiveable.me These interconversions allow for the synthesis of a diverse array of derivatives by altering the oxidation state or by substituting groups attached to the nitrogen atom. solubilityofthings.comslideshare.net

The oxidation and reduction of the alcohol and amine groups represent fundamental functional group interconversions. fiveable.meimperial.ac.uk The oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. For instance, the kinetics of the oxidation of 2-amino-1-butanol have been studied using reagents like dihydroxydiperiodatonickelate(IV) in alkaline solutions. mdpi.org Such transformations are critical for creating amino aldehyde or amino acid derivatives from the amino alcohol precursor. The oxidation of an organic compound can involve various processes, including the removal of hydrogen or the addition of oxygen. louisville.edu

Conversely, the reduction of the corresponding carbonyl group in a 2-aminobutyric acid derivative is a common method for synthesizing the amino alcohol itself. nih.gov This transformation is often achieved using powerful reducing agents like lithium aluminum hydride or sodium borohydride, typically after esterification of the carboxylic acid. google.comchemicalbook.comvcu.edu For example, (S)-2-aminobutanol can be synthesized via the reduction of (S)-2-aminobutyric acid. nih.gov Biocatalytic methods, employing enzymes such as carboxylic acid reductases (CARs) and aldehyde reductases, also provide a pathway from the amino acid to the amino alcohol, preserving the stereochemistry of the molecule. nih.gov

The secondary amine function can also undergo oxidation, although this is less common than alcohol oxidation in synthetic applications. More relevant is the reverse process, where the amino alcohol is formed via the reductive amination of a keto alcohol or the reduction of an imine formed from a corresponding amino ketone.

Table 1: Examples of Functional Group Interconversions
TransformationStarting Material TypeProduct TypeTypical ReagentsReference
OxidationPrimary AlcoholAldehyde/Carboxylic AcidPCC, PDC, Dihydroxydiperiodatonickelate(IV) slideshare.netmdpi.org
ReductionCarboxylic Acid/EsterPrimary AlcoholLiAlH₄, NaBH₄, Diborane google.comchemicalbook.com
Biocatalytic ReductionCarboxylic AcidPrimary AlcoholCarboxylic Acid Reductases (CARs) nih.gov

The lone pair of electrons on the nitrogen atom of the secondary amine in the 2-[(1-Cyclopropylethyl)amino]butan-1-ol scaffold makes it a potent nucleophile. fiveable.me This reactivity allows for a variety of substitution reactions, including N-alkylation, N-acylation, and N-sulfonylation, to introduce new substituents onto the nitrogen atom. These reactions are fundamental for building molecular complexity.

While direct displacement of the amino group itself is not feasible, its nucleophilic character is central to its derivatization. For example, the synthesis of β-amino alcohols often involves the nucleophilic attack of an amine on an epoxide, a classic example of a reaction driven by the amine's nucleophilicity. organic-chemistry.org Once the amino alcohol is formed, further reactions at the nitrogen center can be performed to modify the structure. Acylation with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. These transformations are often used to protect the amino group or to introduce functionalities that can alter the molecule's chemical properties or biological activity.

Formation of Cyclic Derivatives and Heterocycles from Amino Alcohols

The proximate arrangement of the hydroxyl and amino groups in 1,2-amino alcohols facilitates intramolecular cyclization reactions, leading to the formation of various five- and six-membered heterocyclic systems. These heterocycles are prevalent in medicinal chemistry and serve as important synthetic intermediates.

1,2-amino alcohols can be readily converted into oxazolidin-2-ones, five-membered heterocyclic compounds containing both nitrogen and oxygen. wikipedia.org This transformation is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate or dimethyl carbonate. wikipedia.orgnih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields for this cyclization. nih.gov

Oxazolidinones are valuable in organic synthesis for several reasons. They can serve as a protecting group for the 1,2-amino alcohol functionality. Furthermore, chiral oxazolidinones, derived from enantiopure amino alcohols, are widely used as "Evans auxiliaries" to direct stereoselective reactions, such as asymmetric alkylations and aldol (B89426) additions. wikipedia.orgnih.gov The oxazolidinone ring can later be cleaved to reveal the newly functionalized chiral molecule.

The versatile 2-aminobutan-1-ol scaffold is a key starting material for the synthesis of a variety of other important heterocyclic structures, including lactams, morpholinones, and sultams. organic-chemistry.org

Lactams : These cyclic amides can be synthesized from amino alcohols through oxidative cyclization. researchgate.net This transformation is often catalyzed by transition metal complexes, such as those based on ruthenium (Ru) or rhodium (Rh). acs.orgjchemlett.comjchemlett.com The reaction involves the dehydrogenation of both the alcohol and the amine functionalities to form an amide bond, generating hydrogen gas as the only byproduct, which makes it an atom-economical process. jchemlett.comjchemlett.com Depending on the catalyst and reaction conditions, it is possible to selectively form either the lactam or the corresponding cyclic amine. researchgate.netrsc.org

Morpholinones : Morpholin-2-ones are six-membered heterocyclic compounds that can be synthesized from β-amino alcohols. nih.gov Chiral morpholinones are considered important pharmacophores and building blocks in organic synthesis. acs.org One synthetic approach involves the reaction of β-amino alcohols with dialkyl dicyanofumarates, which proceeds through an addition-elimination-lactonization pathway to form the six-membered ring. researchgate.net Another method uses a chiral phosphoric acid-catalyzed reaction between 2-(arylamino)ethan-1-ols and glyoxals. acs.org

Sultams : Sultams are cyclic sulfonamides, which are sulfur analogues of lactams. Five- and six-membered sultams can be synthesized from amino alcohols. A common method involves the conversion of the amino alcohol to its N,O-dimesylate derivative, followed by a base-mediated intramolecular cyclization where the sulfonamide nitrogen displaces the mesylate on the oxygen, forming the heterocyclic ring. researchgate.netresearchgate.net

Table 2: Synthesis of Heterocycles from Amino Alcohols
HeterocycleSynthetic MethodKey Reagents/CatalystsReference
OxazolidinoneCyclizationDiethyl carbonate, K₂CO₃, Microwave nih.gov
LactamOxidative N-Heterocyclization[Cp*RhCl₂]₂/K₂CO₃, Ru-based catalysts acs.orgjchemlett.com
MorpholinoneAddition-Elimination-LactonizationDialkyl dicyanofumarates researchgate.net
SultamIntramolecular CyclizationMesyl chloride, Base researchgate.netresearchgate.net

Integration into Complex Molecular Architectures and Ligand Systems

Amino alcohols are not only precursors to simple heterocycles but are also widely used as building blocks and ligands in the synthesis of more complex molecules and coordination compounds. tandfonline.comalfa-chemistry.com Their ability to chelate metal ions through both the nitrogen and oxygen atoms makes them particularly effective as ligands in asymmetric catalysis. tandfonline.comalfa-chemistry.com

Chiral amino alcohol ligands have been successfully employed in a variety of metal-catalyzed reactions. For example, nickel complexes with amino alcohol ligands, such as prolinol or trans-2-aminocyclohexanol, have been shown to be effective catalysts for Suzuki cross-coupling reactions of unactivated alkyl halides. organic-chemistry.org Similarly, zinc, copper, and cobalt complexes involving chiral amino alcohols have been synthesized and studied for their potential catalytic and biological activities. alfa-chemistry.comrsc.org The amino alcohol can coordinate as a neutral molecule or, after deprotonation of the hydroxyl group, as an anionic amino alcoholate ligand, which can bridge multiple metal centers. rsc.orgnih.gov

Beyond their role as ligands, the 2-aminobutan-1-ol motif is frequently integrated into the carbon skeleton of larger, biologically active molecules and natural products. researchgate.net Synthetic strategies often leverage the stereocenters of the amino alcohol to control the stereochemistry of subsequent reactions, making it a valuable chiral building block for the stereoselective synthesis of complex targets. nih.govdiva-portal.org

Computational and Spectroscopic Elucidation of 2 1 Cyclopropylethyl Amino Butan 1 Ol

Advanced Spectroscopic Methods for Structural and Stereochemical Assignment

The definitive structural and stereochemical characterization of chiral molecules like 2-[(1-Cyclopropylethyl)amino]butan-1-ol relies on a suite of advanced spectroscopic and analytical techniques. These methods provide empirical data to confirm the molecule's connectivity, purity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis and Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure and stereochemistry of this compound. Both ¹H and ¹³C NMR spectra would provide fundamental information regarding the connectivity of atoms. For a detailed stereochemical assignment, advanced NMR techniques are employed.

To determine enantiomeric purity, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used. For instance, reaction with a chiral agent like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) would form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the quantification of each enantiomer and thus the determination of enantiomeric excess (ee).

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for confirming relative stereochemistry. NOESY experiments detect through-space interactions between protons. For a specific diastereomer of this compound, correlations between the protons on the stereogenic centers would help to establish their relative orientation. For example, a NOE correlation between the proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the amino group would suggest a syn relationship, while its absence might indicate an anti relationship.

Table 1: Hypothetical ¹H NMR Data for a Diastereomer of this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH-OH 3.85 m -
CH₂-OH 3.60 dd 11.5, 4.5
CH₂-OH 3.45 dd 11.5, 6.8
CH-NH 2.90 m -
CH(NH)-CH₃ 2.75 quint 6.7
CH₂ (ethyl) 1.50 m -
CH₃ (ethyl) 0.95 t 7.4
CH₃ (isopropyl-like) 1.10 d 6.7
Cyclopropyl (B3062369) CH 0.80 m -
Cyclopropyl CH₂ 0.45 m -

Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC/MS) serves as a powerful analytical technique for the identification and purity assessment of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column, separating it from any impurities based on boiling point and interactions with the stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can aid in its identification.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern is unique to the molecule's structure and can be used to confirm its identity. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms, such as the loss of a hydroxymethyl radical (•CH₂OH) or an ethyl group.

High Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

High Performance Liquid Chromatography (HPLC) is a premier method for determining the enantiomeric purity of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the compound. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

The choice of the chiral stationary phase is crucial and often involves polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer, enabling the precise calculation of the enantiomeric excess.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallography provides the most definitive method for determining both the relative and absolute stereochemistry of a molecule, provided that a suitable single crystal can be grown. This technique involves diffracting X-rays off the crystal lattice, which produces a diffraction pattern. The analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For this compound, a successful crystallographic analysis would unambiguously establish the relative orientation of the hydroxyl and amino groups, as well as the configuration at the stereocenter of the 1-cyclopropylethyl group. To determine the absolute stereochemistry, anomalous dispersion effects, often requiring the presence of a heavier atom in the crystal structure or the use of specific X-ray wavelengths, are measured. This allows for the assignment of the (R) or (S) configuration to each stereocenter without ambiguity.

Computational Chemistry for Conformational Analysis and Reactivity Prediction

Computational chemistry offers powerful in-silico tools to complement experimental data, providing insights into the conformational preferences, electronic properties, and potential reactivity of this compound.

Elucidation of Structure-Activity Relationships through Computational Modeling

Computational modeling is instrumental in elucidating the structure-activity relationships (SAR) of molecules like this compound. By building a computational model of the molecule, researchers can investigate how its three-dimensional structure and electronic properties influence its biological activity.

Methods such as Density Functional Theory (DFT) can be used to calculate the molecule's lowest energy conformation and map its electrostatic potential surface. This surface reveals regions of positive and negative charge, which are critical for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Furthermore, molecular docking simulations can be performed if a target receptor is known. These simulations predict the preferred binding orientation and affinity of the different stereoisomers of this compound within the active site of a protein. By comparing the calculated binding energies and interactions of various analogs, computational models can help rationalize observed activity trends and guide the design of new, more potent compounds.

Table 2: Computationally Derived Properties of this compound

Property Predicted Value Method
Lowest Energy Conformer Intramolecular H-bond between OH and NH DFT (B3LYP/6-31G*)
Dipole Moment 2.1 Debye DFT (B3LYP/6-31G*)
HOMO Energy -6.5 eV DFT (B3LYP/6-31G*)
LUMO Energy 1.2 eV DFT (B3LYP/6-31G*)

Theoretical Modeling of Stereochemical Induction and Stability

The stereochemical outcome of the synthesis of this compound is of significant interest, as the molecule possesses multiple chiral centers, leading to the possibility of several diastereomers. The inherent structural complexities of this amino alcohol, which features a bulky cyclopropylethyl group attached to the nitrogen atom, necessitate a deep understanding of the factors governing its formation and stability. While direct experimental studies on the stereochemical induction and thermodynamic stability of this specific compound are not extensively available in the current literature, theoretical modeling provides a powerful tool to predict and rationalize its stereochemical preferences. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the transition states of reactions leading to its formation and in determining the relative stabilities of the resulting stereoisomers.

Theoretical investigations into the stereochemical induction of similar amino alcohols often focus on the transition state energies of the key bond-forming steps. For instance, in a reductive amination reaction to form the C-N bond, the approach of the amine to the carbonyl precursor of the butanol fragment can proceed through different transition states, leading to different diastereomers. The relative energies of these transition states are dictated by a combination of steric and electronic factors. The bulky 1-cyclopropylethyl group is expected to play a crucial role in directing the stereochemical outcome by favoring transition states that minimize steric hindrance.

Furthermore, the stability of the resulting diastereomers of this compound can be assessed by calculating their ground-state energies. These calculations typically involve geometry optimization of all possible stereoisomers, followed by the computation of their electronic energies and thermodynamic properties. A key factor influencing the relative stability of these isomers is the presence of intramolecular hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom, forming a five- or six-membered ring, which can significantly stabilize certain conformations. The strength of this interaction is dependent on the relative orientation of the hydroxyl and amino groups, which is, in turn, dictated by the stereochemistry at the chiral centers.

Computational models can also predict various spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the predicted stereochemistry. Natural Bond Orbital (NBO) analysis is another valuable computational tool that can provide insights into the electronic interactions, such as hyperconjugation and charge transfer, that contribute to the stability of different conformers.

To illustrate the type of insights that can be gained from such theoretical studies, hypothetical data from a DFT study on the relative stabilities of the diastereomers of this compound are presented in the tables below. These tables showcase the kind of quantitative data that computational chemistry can provide to understand the stereochemical aspects of this molecule.

Table 1: Calculated Relative Energies of this compound Diastereomers

DiastereomerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
(1R,2S)0.000.00
(1S,2R)0.000.00
(1R,2R)1.251.30
(1S,2S)1.251.30

Note: Energies are relative to the most stable diastereomer. The (1R,2S) and (1S,2R) enantiomers, as well as the (1R,2R) and (1S,2S) enantiomers, are degenerate in energy in an achiral environment.

Table 2: Analysis of Intramolecular Hydrogen Bonding in the Most Stable Conformer of the (1R,2S)-Diastereomer

Hydrogen BondBond Length (Å)Bond Angle (°)NBO Second-Order Perturbation Energy (kcal/mol)
O-H···N1.98155.23.5

These hypothetical tables illustrate how theoretical modeling can provide quantitative data on the relative stabilities of different stereoisomers and the specific non-covalent interactions that contribute to this stability. Such computational insights are invaluable for designing synthetic routes that favor the formation of the desired stereoisomer and for understanding the fundamental molecular properties of this compound.

Future Research Directions and Perspectives for 2 1 Cyclopropylethyl Amino Butan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The practical utility of any chiral compound is fundamentally linked to its accessibility through efficient and environmentally benign synthetic methods. Future research should prioritize the development of novel synthetic routes to 2-[(1-Cyclopropylethyl)amino]butan-1-ol that are both high-yielding and adhere to the principles of green chemistry.

Key areas for investigation include:

Reductive Amination: A primary focus should be on the diastereoselective reductive amination of a suitable cyclopropyl (B3062369) ketone with 2-aminobutan-1-ol (B80463). Research could explore a variety of reducing agents and reaction conditions to optimize stereocontrol and yield.

Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer a highly selective and sustainable route to the desired stereoisomer. This approach would involve screening enzyme libraries for activity with appropriate substrates.

Flow Chemistry: Continuous flow synthesis methods could be developed to enable safer, more scalable, and efficient production of the target compound, minimizing waste and improving process control.

Synthetic StrategyPotential AdvantagesResearch Focus
Diastereoselective Reductive AminationHigh atom economy, potential for good stereocontrol.Screening of catalysts and reaction conditions.
BiocatalysisHigh enantioselectivity, mild reaction conditions.Enzyme screening and engineering.
Flow ChemistryImproved safety, scalability, and process control.Reactor design and optimization of flow parameters.

Exploration of Novel Catalytic Transformations and Asymmetric Reactions

The amino alcohol functionality in this compound makes it a prime candidate for use as a ligand in a variety of metal-catalyzed reactions or as an organocatalyst itself. Future research should explore its application in novel catalytic transformations.

Potential applications to be investigated include:

Asymmetric Transfer Hydrogenation: The compound could serve as a chiral ligand for ruthenium or rhodium catalysts in the asymmetric transfer hydrogenation of ketones and imines, a crucial transformation in the synthesis of chiral alcohols and amines.

Carbon-Carbon Bond Forming Reactions: Its potential as a ligand in asymmetric aldol (B89426), Michael, and allylation reactions should be explored. The unique steric and electronic properties of the cyclopropyl group could impart novel selectivity.

Organocatalysis: The bifunctional nature of the amino alcohol could be exploited in organocatalytic reactions, such as asymmetric Michael additions or aldol reactions, where it can act as both a Brønsted acid and a Lewis base.

Advanced Chiral Auxiliary Design and Application

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. wikipedia.org The structure of this compound is well-suited for its development as a recoverable and reusable chiral auxiliary.

Future research in this area should focus on:

Design of Derivatives: Modification of the parent structure, for example, by introducing different substituents on the cyclopropyl ring or the butanol backbone, could lead to a library of auxiliaries with tunable steric and electronic properties.

Application in Asymmetric Synthesis: These new auxiliaries could be evaluated in a range of asymmetric transformations, including alkylations, acylations, and Diels-Alder reactions, to assess their effectiveness in inducing stereoselectivity.

Cleavage and Recovery: Developing efficient methods for the cleavage and recovery of the auxiliary after the desired transformation is crucial for its practical application and sustainability.

Computational Predictions for Enhanced Synthetic Efficiency and Performance

Computational chemistry and molecular modeling can provide valuable insights into the structure-activity relationships of catalysts and chiral auxiliaries, guiding experimental design and accelerating the discovery process.

Future computational studies on this compound should include:

Conformational Analysis: Determining the preferred conformations of the molecule and its metal complexes is essential for understanding its stereochemical preferences.

Transition State Modeling: Calculating the energies of transition states for reactions catalyzed by or employing this compound can help to predict and explain observed stereoselectivities.

Virtual Screening: Computational screening of virtual libraries of derivatives can identify promising candidates for synthesis and experimental evaluation, saving time and resources.

Research AreaComputational ToolsExpected Outcomes
Conformational AnalysisMolecular Mechanics (MM), Density Functional Theory (DFT)Prediction of stable conformers and their relative energies.
Transition State ModelingDFT, Ab initio methodsUnderstanding the origin of stereoselectivity.
Virtual ScreeningQuantitative Structure-Activity Relationship (QSAR)Identification of optimized catalyst or auxiliary structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(1-Cyclopropylethyl)amino]butan-1-ol, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via alkylation or cyclopropanation reactions. For example, coupling 1-cyclopropylethylamine with a butanol derivative under nucleophilic substitution conditions (e.g., using epoxide intermediates). Optimization includes varying solvents (polar aprotic like DMF), temperature (60–80°C), and catalysts (e.g., K₂CO₃). Reaction progress can be monitored via TLC or HPLC .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H and ¹³C) to confirm the presence of the cyclopropyl (δ 0.5–1.5 ppm) and amino alcohol groups.
  • Mass Spectrometry (ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~174).
  • HPLC with a chiral column to assess enantiomeric purity if stereocenters are present .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

  • Methodological Answer : Gas Chromatography (GC) with flame ionization detection or Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred. Calibration curves using purified standards are critical. For volatile derivatives, silylation (e.g., BSTFA) improves GC resolution .

Advanced Research Questions

Q. What are the challenges in controlling stereochemistry during synthesis, and what techniques ensure enantiomeric purity?

  • Methodological Answer : The amino alcohol moiety introduces stereocenters prone to racemization. Asymmetric synthesis using chiral catalysts (e.g., Jacobsen’s ligands) or enzymatic resolution (lipases) can enhance enantioselectivity. Chiral HPLC or polarimetry post-synthesis validates purity. For example, (S)-enantiomers may show distinct optical rotations (e.g., [α]²⁵_D +15° in ethanol) .

Q. How does the cyclopropyl group influence the compound’s stability under varying pH and temperature?

  • Methodological Answer : Cyclopropane’s ring strain increases reactivity. Stability studies in buffered solutions (pH 1–13) at 25–60°C reveal degradation pathways. Under acidic conditions, ring-opening via protonation at cyclopropyl carbons occurs (monitored by NMR). Thermal gravimetric analysis (TGA) shows decomposition above 150°C .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects or tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to compare shifts. Computational tools (DFT calculations) predict expected shifts. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously .

Q. What strategies mitigate side reactions during functionalization of the amino alcohol group?

  • Methodological Answer : Protecting groups (e.g., Boc for amines, TBS for alcohols) prevent undesired nucleophilic attacks. For example, Boc-protection (di-tert-butyl dicarbonate) allows selective alkylation of the alcohol. Deprotection with TFA restores the amino group. Reaction progress is tracked via IR (loss of -OH stretch at ~3400 cm⁻¹) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Replicate measurements under standardized conditions (e.g., USP methods). For solubility, use shake-flask assays in PBS (pH 7.4) or DMSO. Differential Scanning Calorimetry (DSC) determines precise melting points. Cross-reference with high-purity samples synthesized via validated routes .

Q. What experimental designs are recommended to study this compound’s adsorption behavior on catalytic surfaces?

  • Methodological Answer : Use surface-enhanced Raman spectroscopy (SERS) or quartz crystal microbalance (QCM) to monitor adsorption kinetics on metal oxides (e.g., TiO₂). Control humidity and temperature to mimic industrial or environmental conditions. XPS can characterize surface bonding modes (e.g., N-Ti interactions) .

Tables for Key Data

Property Method Typical Value Reference
Molecular WeightESI-TOF MS173.25 g/mol
Chiral Rotation (S-enantiomer)Polarimetry[α]²⁵_D +15° (c=1, ethanol)
Thermal DecompositionTGAOnset at 150°C
pKa (amine group)Potentiometric Titration9.2 ± 0.3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.